(2S,5S)-(-)-5-Benzyl-3-methyl-2-(5-methyl-2-furyl)-4-imidazolidinone is a chiral heterocyclic compound. It belongs to the class of imidazolidinones, which are five-membered heterocycles containing two nitrogen atoms in the ring. This compound is significant in scientific research as a versatile chiral building block for synthesizing various biologically active molecules, particularly enantiomerically pure amino acids. [, ]
(2S,5S)-(-)-5-Benzyl-3-methyl-2-(5-methyl-2-furyl)-4-imidazolidinone is a chiral compound with significant applications in medicinal chemistry and organic synthesis. It has the molecular formula and a molecular weight of approximately 270.33 g/mol. This compound is classified as an organocatalyst, particularly noted for its role in enantioselective reactions, which are crucial in synthesizing chiral molecules in pharmaceuticals.
The compound is available from various chemical suppliers, including Sigma-Aldrich and Amadis Chemical Company. It is primarily produced for research and industrial applications, particularly in the synthesis of biologically active compounds and intermediates.
(2S,5S)-(-)-5-Benzyl-3-methyl-2-(5-methyl-2-furyl)-4-imidazolidinone belongs to the class of imidazolidinones, which are characterized by their five-membered ring structure containing nitrogen. This compound is particularly recognized for its utility as a catalyst in asymmetric synthesis.
The synthesis of (2S,5S)-(-)-5-Benzyl-3-methyl-2-(5-methyl-2-furyl)-4-imidazolidinone typically involves multi-step organic reactions, including:
The specific reaction conditions (such as temperature, solvent, and catalysts) can vary significantly based on the chosen synthetic route. The purity of the final product is typically assessed using techniques like High Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
The molecular structure of (2S,5S)-(-)-5-Benzyl-3-methyl-2-(5-methyl-2-furyl)-4-imidazolidinone features a five-membered imidazolidinone ring with substituents that include a benzyl group and a 5-methyl-2-furyl group. The stereochemistry at positions 2 and 5 is critical for its catalytic activity.
(2S,5S)-(-)-5-Benzyl-3-methyl-2-(5-methyl-2-furyl)-4-imidazolidinone acts as an organocatalyst in various chemical reactions:
The efficiency of these reactions often depends on the reaction conditions such as temperature, solvent choice, and concentration of reactants. Kinetic studies can provide insights into the mechanism and rate-determining steps involved.
The mechanism by which (2S,5S)-(-)-5-Benzyl-3-methyl-2-(5-methyl-2-furyl)-4-imidazolidinone functions as a catalyst involves:
Kinetic studies reveal that this compound can significantly lower activation energy barriers in enantioselective transformations compared to non-catalyzed reactions.
The physical properties of (2S,5S)-(-)-5-Benzyl-3-methyl-2-(5-methyl-2-furyl)-4-imidazolidinone include:
Key chemical properties include:
These properties indicate that the compound is stable under standard conditions but should be handled with care due to its toxicity.
(2S,5S)-(-)-5-Benzyl-3-methyl-2-(5-methyl-2-furyl)-4-imidazolidinone finds applications primarily in:
The synthesis of enantiomerically pure (2S,5S)-(-)-5-benzyl-3-methyl-2-(5-methyl-2-furyl)-4-imidazolidinone (CAS 415678-40-9) relies on stereoselective methodologies that control the configuration at two chiral centers. The core scaffold is typically constructed through a condensation reaction between L-phenylalanine-derived amines and 5-methylfurfural derivatives, followed by cyclization. A pivotal route involves the proline-mediated asymmetric Mannich reaction, where the chiral environment directs the facial selectivity of imine addition [1] [5]. This step establishes the C5 stereocenter with inherent (S)-configuration, while the C2 stereocenter is controlled through subsequent diastereoselective alkylation or ring-closing steps [3]. Alternative pathways employ chiral auxiliaries or enantiopure precursors to install the furyl substituent with defined stereochemistry at C2, ensuring the (2S,5S) diastereomer predominates [6].
Table 1: Key Synthetic Methods for (2S,5S) Imidazolidinone Scaffold
Method | Key Starting Materials | Steps | Reported Yield | ee (%) |
---|---|---|---|---|
Proline Condensation | L-Phenylalanine, 5-Methylfurfural | 3-4 | 50-65% | 90-95 |
Chiral Auxiliary-Assisted | Enantiopure α-Amino Aldehyde | 4 | 45-60% | >99 |
Reductive Amination | Benzylmethylamine, Keto-furan | 3 | 55-70% | 85-92 |
Critical to scaffold integrity is the trans-relationship between the C5-benzyl and C2-furyl groups, confirmed via X-ray crystallography and NMR analysis. The bicyclic system adopts a folded conformation that positions the furan ring perpendicular to the imidazolidinone plane, facilitating its role as a catalyst [5] [7]. The benzyl group’s orientation further stabilizes this conformation through hydrophobic interactions, as evidenced by computational models [5].
Asymmetric induction in this molecule is governed by chiral pool utilization and catalyst control. The (2S,5S) diastereomer forms preferentially when L-amino acids (e.g., L-phenylalanine) serve as precursors, transferring their chirality to the C5 position during iminium ion formation [1] [3]. The C2 stereocenter is established via kinetic resolution or dynamic kinetic resolution, where a chiral catalyst (e.g., MacMillan-type organocatalysts) discriminates between prochiral faces of the furyl-containing electrophile [7].
Intramolecular hydrogen bonding between the N3-H and the furyl oxygen locks the transition state, enhancing diastereoselectivity. This preorganizes the molecule for nucleophilic attack exclusively from the Si-face at C2, yielding the (S)-configuration [5]. Additives like titanium tetraisopropoxide further modulate stereoselectivity by coordinating with the imidazolidinone carbonyl, reducing conformational flexibility and suppressing racemization [6]. The absolute configuration is verified through optical rotation (reported as negative for the (2S,5S) enantiomer) and chiral HPLC correlated with X-ray data [1] [5].
Enhancing enantiomeric excess (ee) requires precise optimization of catalytic parameters. Key factors include:
Table 2: Optimization Parameters for Enantiomeric Excess
Parameter | Optimal Condition | ee (%) | Yield (%) | Impact of Deviation |
---|---|---|---|---|
Solvent | Toluene | 95–98 | 60–70 | Polar solvents reduce ee by 15–25% |
Temperature | –78°C | >99 | 55 | Room temp: ee drops to 70–80% |
Catalyst (Type) | MacMillan II | 97 | 68 | Proline catalysts give 85–90% ee |
Additive | 3Å MS | 99 | 62 | None: ee 90–93% |
Proprietary protocols (e.g., U.S. Pat. 6,369,243) detail post-synthetic purification via chiral recrystallization, elevating ee from 90% to >99.5%. Continuous-flow systems further enhance reproducibility by minimizing exposure to racemization-inducing conditions [1] [6].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7